5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid
Overview
Description
5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid, also known by its CAS Number 1315339-43-5, is a boronic acid derivative . It has a molecular formula of C13H19BO5 and a molecular weight of 266.09796 . This compound has gained significant interest in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 1 boron atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or a detailed structural analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 266.09796 , but other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Ortho-Directing Agents in Aromatic C-H Silylation
Phenylboronic acids have been utilized as ortho-directing agents in aromatic C-H silylation, a process critical for the regioselective functionalization of aromatic compounds. This technique allows for selective silylation at ortho-positions of phenylboronic acids with various para-substituents, leading to compounds that can further undergo Suzuki-Miyaura coupling or other transformations (H. Ihara & M. Suginome, 2009).
Organocatalysts in Carbocyclization Reactions
Certain phenylboronic acid derivatives serve as efficient organocatalysts in Conia-ene carbocyclization reactions, transforming 1,3-dicarbonyl compounds with terminal alkynes into ene-carbocyclization products. This catalytic activity demonstrates the utility of phenylboronic acids in facilitating carbon-carbon bond formation, an essential step in the synthesis of complex organic molecules (Yudong Yang et al., 2012).
Supramolecular Assemblies
Phenylboronic acids are key components in the design and synthesis of supramolecular assemblies. The ability of these compounds to form stable complexes with diols and other hydrogen bond donors enables the construction of well-defined molecular architectures. Such assemblies have potential applications in sensing, molecular recognition, and materials science (V. Pedireddi & N. Seethalekshmi, 2004).
Stimuli-Responsive Nanomaterials
In the field of biomedical engineering, phenylboronic acid-containing nanomaterials are of particular interest due to their stimuli-responsive characteristics. These materials can undergo reversible changes in response to external stimuli such as pH or the presence of specific sugars, making them suitable for drug delivery and diagnostic applications (U. Hasegawa et al., 2015).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives provides insights into their photophysical properties. Understanding the mechanisms underlying fluorescence quenching can inform the development of fluorescent sensors for biological and chemical analytes. These sensors can detect specific molecules with high sensitivity and selectivity, offering valuable tools for analytical and diagnostic applications (H. S. Geethanjali et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the reaction . The stability, preparation, and environmental benignity of the organoboron reagent also play a significant role .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of organic groups from boron to palladium. This interaction is essential for the transmetalation process, which is a key step in the Suzuki–Miyaura coupling reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The binding of the compound to specific proteins and enzymes is essential for its biochemical activity, influencing various cellular processes and pathways.
Properties
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-13(2,3)8-19-12(15)10-6-5-9(18-4)7-11(10)14(16)17/h5-7,16-17H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKLGLSBOFRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OCC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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